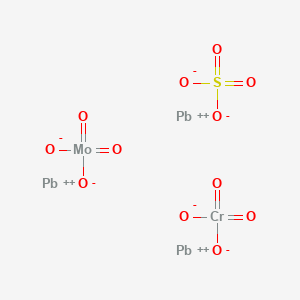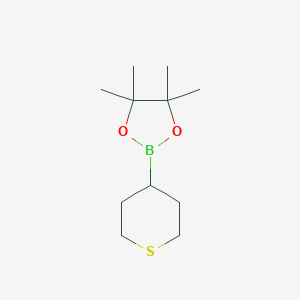
C.I. Pigment Red 104
Descripción general
Descripción
C.I. Pigment Red 104, also known as lead chromate molybdate sulfate red , is a variable solid mixed-phase crystal. It contains varying proportions of lead chromate, lead sulfate, and lead molybdate. This substance results from a chemical co-precipitation reaction involving other lead and chromium salts .
Synthesis Analysis
This compound is formed through a meticulous coprecipitation process. Sodium (di)chromate, sodium sulfate, sodium molybdate, and lead salt (usually lead nitrate) are carefully combined under controlled conditions to yield this pigment .
Molecular Structure Analysis
The molecular formula for this compound is Pb(Cr,S,Mo)O4 . It exhibits a complex structure due to the combination of lead chromate, lead sulfate, and lead molybdate. The exact arrangement of these components contributes to its color and properties .
Aplicaciones Científicas De Investigación
Toxicology and Carcinogenicity
- Study Overview : Research by the National Toxicology Program investigated the toxicology and carcinogenicity of C.I. Pigment Red 23, a related compound to C.I. Pigment Red 104. The study focused on its use as a coloring agent in various products and its effects on rats and mice. The findings highlighted the impact on hematocrit value, hemoglobin concentration, erythrocyte count, and the incidence of renal tubule neoplasms and mononuclear cell leukemia (National Toxicology Program, 1992).
Optical Properties in Suspensions
- Pigment Characterization : A study by Heuer et al. (2011) explored the optical properties of various pigments, including C.I. Pigment Red 101, in suspensions. This research is significant for understanding the applications of these pigments in various media, like inks and paints (Heuer, Niskanen, Klein, & Peiponen, 2011).
Molecular Structure and Performance
- Chemical Analysis : Chang, Christie, and Rosair (2003) examined C.I. Pigment Red 266, closely related to this compound. They analyzed its keto-hydrazone tautomeric form and the role of intramolecular hydrogen bonding in its technical performance (Chang, Christie, & Rosair, 2003).
Genotoxicity Assessment
- Health Impact : Møller and Wallin (2000) provided insights into the genotoxic hazards of azo pigments and colorants related to this compound. The study assessed the genotoxic and cancer data of these compounds, essential for understanding their safety profile (Møller & Wallin, 2000).
Application in Color Filter Fabrication
- Technological Use : Kim et al. (2020) discussed replacing conventional red pigments derived from diketo-pyrrolo-pyrrole with new red dyes for color filter fabrication. This research highlights the application of C.I. Pigment Red in modern technology (Kim, Lee, An, Lee, & Choi, 2020).
Nanoparticle Preparation for Electronic Paper
- Advanced Materials : Li, Meng, and Feng (2016) explored the preparation of composite particles encapsulated with C.I. Pigment Red for use in electrophoretic display cells, demonstrating the pigment's application in advanced electronic materials (Li, Meng, & Feng, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
dioxido(dioxo)chromium;dioxido(dioxo)molybdenum;lead(2+);sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mo.H2O4S.8O.3Pb/c;;1-5(2,3)4;;;;;;;;;;;/h;;(H2,1,2,3,4);;;;;;;;;;;/q;;;;;;;4*-1;3*+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAPVYQLLNFOI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrMoO12Pb3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.9e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Dark orange or light red solid; [HSDB] Insoluble in water; [MSDSonline] "Solid solution of lead chromate, lead molybdate, and lead sulfate." [Hawley] | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate Orange | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.01 mg/L at 20 °C | |
| Details | ECB; European Chemicals Bureau, IUCLID Datasheet, C.I. Pigment Red 104, Available from, as of Feb 11, 2009: https://ecb.jrc.ec.europa.eu/IUCLID-DataSheets/12656858.pdf | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine dark orange or light red powder, Hue depends on the proportion of molybdate, crystal form, and particle size. /Molybdate Red and Molybdate Orange/ | |
CAS RN |
12656-85-8 | |
| Record name | C.I. Pigment Red 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead chromate molybdate sulfate red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B3228525.png)




![2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3228549.png)




![Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate](/img/structure/B3228583.png)
![5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B3228597.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine](/img/structure/B3228605.png)